

HT1171: A Technical Guide to a Selective Mycobacterium tuberculosis Proteasome Inhibitor

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Compound of Interest

Compound Name: HT1171

Cat. No.: B3340036

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Abstract

HT1171 is a potent and selective inhibitor of the Mycobacterium tuberculosis proteasome, a critical enzyme for the bacterium's survival and pathogenesis. This document provides a comprehensive technical overview of **HT1171**, including its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its synthesis and biological evaluation are outlined, alongside a discussion of its mechanism of action and the downstream effects of proteasome inhibition in M. tuberculosis. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anti-tuberculosis therapeutics.

Chemical Structure and Identification

HT1171, systematically named 5-(5-methyl-4-nitrothiophen-2-yl)-1,3,4-oxathiazol-2-one, is a heterocyclic compound containing a thiophene and an oxathiazolone ring system.

Table 1: Chemical Identifiers for **HT1171**

Identifier	Value
IUPAC Name	5-(5-methyl-4-nitrothiophen-2-yl)-1,3,4-oxathiazol-2-one
Molecular Formula	C ₇ H ₄ N ₂ O ₄ S ₂
CAS Number	192880-96-9
PubChem CID	7012853
InChI	InChI=1S/C7H4N2O4S2/c1-3-4(9(11)12)2-5(14-3)6-8-15-7(10)13-6/h2H,1H3
InChIKey	ILBBOKHACYTXRK-UHFFFAOYSA-N
SMILES	CC1=C(C=C(S1)C2=NOC(=O)S2)--INVALID-LINK--[O-]

Physicochemical Properties

A comprehensive set of experimentally determined physicochemical properties for **HT1171** is not readily available in the public domain. The following table summarizes computed data from publicly available chemical databases.

Table 2: Computed Physicochemical Properties of **HT1171**

Property	Value	Source
Molecular Weight	244.25 g/mol	PubChem
XLogP3-AA	1.9	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	5	PubChem
Rotatable Bond Count	1	PubChem
Exact Mass	243.9616	PubChem
Monoisotopic Mass	243.9616	PubChem
Topological Polar Surface Area	114 Å ²	PubChem
Heavy Atom Count	15	PubChem
Formal Charge	0	PubChem
Complexity	425	PubChem

Biological Activity and Mechanism of Action

HT1171 is a highly selective inhibitor of the Mycobacterium tuberculosis 20S proteasome. This enzyme is essential for the bacterium's ability to survive under various stress conditions, including the nitrosative stress imposed by the host immune system. Inhibition of the proteasome leads to the accumulation of damaged or misfolded proteins, ultimately resulting in bacterial cell death.

Table 3: In Vitro Activity of **HT1171** against Mycobacterium tuberculosis

Parameter	Value	Reference
MIC ₉₀ (H37Rv)	2 µg/mL	[1](--INVALID-LINK--)

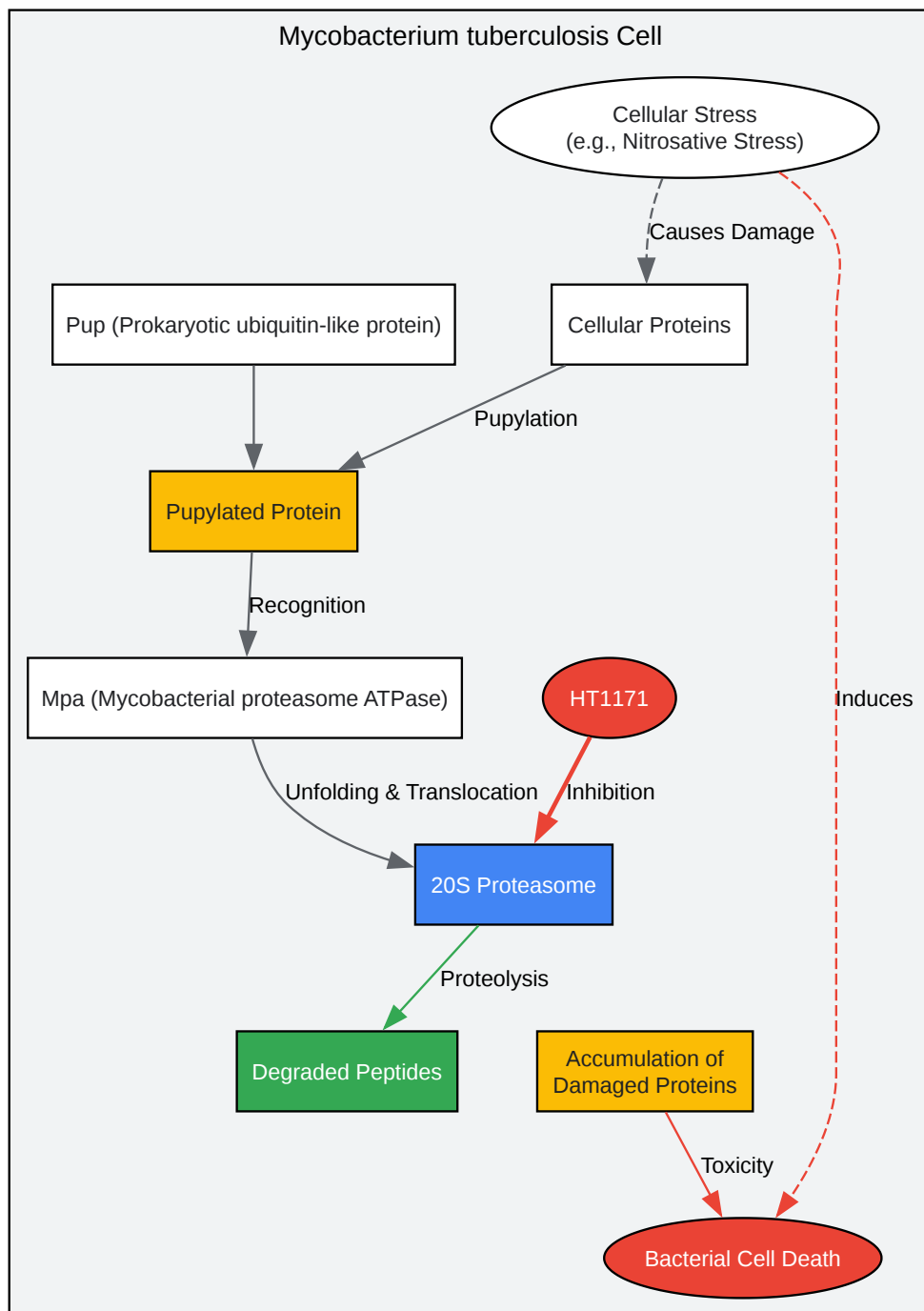
Studies have shown that oxathiazol-2-one compounds like **HT1171** act as suicide-substrate inhibitors, forming a covalent adduct with the active site threonine of the mycobacterial

proteasome. This mechanism contributes to their high potency and selectivity. The structural differences between the mycobacterial and human proteasomes are believed to be the basis for **HT1171**'s selectivity, making it a promising candidate for anti-tuberculosis drug development with a potentially favorable safety profile.

Signaling Pathways Affected by HT1171

The primary signaling pathway disrupted by **HT1171** is the Pup-proteasome system (PPS) in *Mycobacterium tuberculosis*. This system is analogous to the ubiquitin-proteasome system in eukaryotes and is crucial for protein degradation and recycling.

Pup-Proteasome System (PPS) and Inhibition by HT1171

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HT1171 inhibits the *M. tuberculosis* proteasome, leading to cell death.

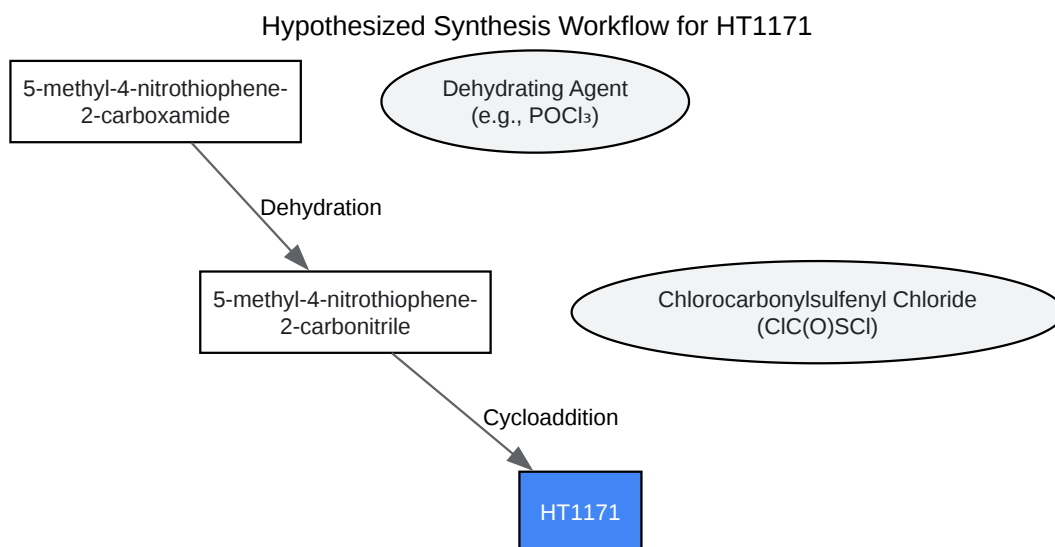
Inhibition of the proteasome by **HT1171** leads to the accumulation of pupylated proteins and other damaged proteins. This accumulation is particularly detrimental under conditions of cellular stress, such as the oxidative and nitrosative stress encountered within the host macrophage, ultimately leading to bacterial cell death.

Experimental Protocols

Synthesis of 5-(5-methyl-4-nitrothiophen-2-yl)-1,3,4-oxathiazol-2-one (**HT1171**)

A specific, detailed experimental protocol for the synthesis of **HT1171** is not publicly available. However, a general method for the synthesis of related 5-substituted-1,3,4-oxadiazole-2-thiols can be adapted. The synthesis of the 1,3,4-oxathiazol-2-one ring system typically involves the cycloaddition of a nitrile with chlorocarbonylsulfonyl chloride. A plausible synthetic route for **HT1171** would likely start from 5-methyl-4-nitrothiophene-2-carbonitrile.

General Synthetic Workflow (Hypothesized):



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A possible synthetic route for **HT1171**.

Note: This is a generalized and hypothesized protocol. Researchers should consult the primary literature on the synthesis of 1,3,4-oxathiazol-2-ones for detailed reaction conditions and safety precautions.

Mycobacterium tuberculosis Proteasome Inhibition Assay

The activity of **HT1171** against the M. tuberculosis proteasome can be assessed using a fluorogenic peptide substrate. The following is a general protocol that can be adapted for this purpose.

Materials:

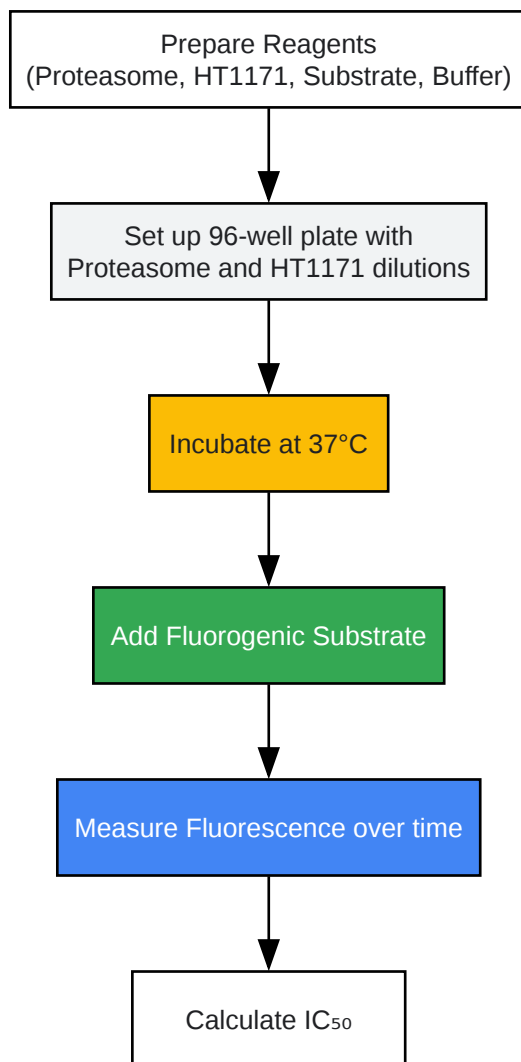
- Purified M. tuberculosis 20S proteasome
- **HT1171** (dissolved in DMSO)
- Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC)
- Assay buffer (e.g., 25 mM HEPES, pH 7.5, 0.03% (w/v) SDS)
- 96-well black microplates
- Fluorimeter

Procedure:

- Prepare a stock solution of **HT1171** in DMSO.
- Serially dilute **HT1171** in assay buffer to the desired concentrations.
- In a 96-well plate, add a fixed amount of purified M. tuberculosis 20S proteasome to each well.
- Add the diluted **HT1171** or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

- Initiate the reaction by adding the fluorogenic peptide substrate to each well.
- Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time.
- Calculate the rate of substrate cleavage (initial velocity) for each concentration of **HT1171**.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for Proteasome Inhibition Assay:

Workflow for *M. tuberculosis* Proteasome Inhibition Assay

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A typical workflow for assessing proteasome inhibition.

Conclusion

HT1171 represents a promising lead compound for the development of novel anti-tuberculosis drugs. Its high potency and selectivity for the *Mycobacterium tuberculosis* proteasome, a validated drug target, make it an attractive candidate for further investigation. This technical guide provides a foundational understanding of **HT1171**'s chemical and biological properties,

along with methodologies for its study. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to optimize its structure for improved therapeutic potential.

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References

- 1. scilit.com [scilit.com]
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